(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone

Catalog No.
S888435
CAS No.
946759-28-0
M.F
C18H18ClNO2
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-metha...

CAS Number

946759-28-0

Product Name

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone

IUPAC Name

(4-chlorophenyl)-(4-piperidin-3-yloxyphenyl)methanone

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C18H18ClNO2/c19-15-7-3-13(4-8-15)18(21)14-5-9-16(10-6-14)22-17-2-1-11-20-12-17/h3-10,17,20H,1-2,11-12H2

InChI Key

WGTGNCXIULQFAZ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Pharmacology

Scientific Field: Pharmacology

Application Summary: This compound has been explored for its potential as an analgesic agent, showing promise in pain management.

Methods of Application: In pharmacological studies, the compound was administered to animal models to assess its analgesic efficacy. Dosage and administration routes varied depending on the specific protocols of each experiment.

Results Summary: The compound demonstrated significant analgesic activity, comparable to known pain relief medications, with Tail Flick Latency Dose (TFLD) values indicating its potency .

Biochemistry

Scientific Field: Biochemistry

Application Summary: The compound has been studied for its anti-allergic properties, particularly in the context of allergic reactions and asthma.

Methods of Application: Synthesized derivatives of the compound were tested in vivo for anti-allergic activities, with a focus on allergic asthma and itching.

Results Summary: Certain derivatives exhibited stronger potency against allergic asthma than the control drug levocetirizine, and others showed more potent activities in allergic itching tests .

Molecular Biology

Scientific Field: Molecular Biology

Application Summary: Research has delved into the antimicrobial properties of the compound, especially against pathogenic bacteria.

Methods of Application: The compound underwent in vitro testing using agar well-diffusion methods against various bacterial strains.

Results Summary: The compound exhibited antibacterial activity, with zone of inhibition/concentration metrics provided for different bacterial strains .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound’s derivatives have been used in the development of fluorescent probes for metal ion detection.

Methods of Application: Synthesis of derivatives followed by characterization using spectroscopic techniques like HR-MS, FT-IR, NMR, and fluorescence studies.

Results Summary: One derivative showed excellent selectivity for silver ion (Ag+) detection, indicating potential use in analytical applications .

Materials Science

Scientific Field: Materials Science

Application Summary: Derivatives of the compound have been investigated for their use in functional material chemistry, including photoluminescent materials.

Methods of Application: Synthesis of diarylquinoline derivatives from the compound, followed by characterization and evaluation of their properties.

Results Summary: The synthesized derivatives displayed properties suitable for use in various material science applications, such as organic nonlinear optical materials .

Environmental Science

Scientific Field: Environmental Science

Application Summary: The compound’s derivatives have been assessed for their potential use in environmental monitoring and protection.

Methods of Application: Synthesis and testing of derivatives for their activity against environmental pathogens and pests.

Results Summary: Some derivatives showed activity against tobacco mosaic virus, suggesting potential for use in protecting crops from viral infections .

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: The compound is used in the synthesis of pyrazoline derivatives, which have applications in various fields due to their fluorescence properties.

Methods of Application: The compound undergoes cyclocondensation reactions catalyzed by vitamin B1 to yield 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles with high efficiency and yields ranging from 78–92% .

Results Summary: The synthesized pyrazoles exhibit fluorescence from orange-red to cyan in different solvents, indicating their potential as metal ion fluorescent probes, particularly for Ag+ detection .

Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: Pyrazoline derivatives of the compound have been studied for their neuroprotective effects on aquatic organisms.

Methods of Application: A study investigated the neurotoxic potentials of a pyrazoline derivative on the acetylcholinesterase activity and malondialdehyde level in the brain of rainbow trout alevins .

Results Summary: The study provided insights into the behavioral parameters and swimming potential, suggesting the compound’s relevance in neuropharmacological research .

Antiviral Research

Scientific Field: Virology

Application Summary: Derivatives of the compound have been synthesized for their potential antiviral activities.

Methods of Application: The synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from the compound was carried out in a multi-step process .

Results Summary:

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone is an organic compound with the molecular formula C18H18ClNO2C_{18}H_{18}ClNO_2 and a molecular weight of approximately 315.8 g/mol. This compound features a chlorophenyl group and a piperidinyloxy phenyl moiety, which contributes to its unique chemical properties. It is also known by its CAS number 946759-28-0 and is classified as a ketone due to the presence of the carbonyl group in its structure .

There is no scientific literature available on the mechanism of action of this compound.

  • Potential skin and eye irritation
  • Unknown toxicity
Typical of ketones and aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols, utilizing reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It may also engage in condensation reactions with amines or alcohols, forming imines or ethers, respectively.

Research indicates that (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone exhibits significant biological activity. It has been studied for its potential pharmacological effects, particularly in neuropharmacology. The piperidinyloxy moiety suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in treatments related to neurological disorders .

Several methods can be employed to synthesize (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone:

  • Reflux Method: Combining 4-chlorobenzoyl chloride with 3-piperidinol in the presence of a base such as triethylamine under reflux conditions.
  • Grignard Reaction: Utilizing a Grignard reagent derived from 4-chlorobenzaldehyde and reacting it with 3-piperidinol.
  • Coupling Reactions: Employing coupling reactions between activated aromatic compounds and piperidine derivatives under suitable catalytic conditions.

These methods allow for the effective formation of the desired compound while maintaining high yields and purity.

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone has various applications, including:

  • Pharmaceutical Development: Its potential as a therapeutic agent in treating neurological disorders.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Investigated for its properties in polymer chemistry and materials science due to its unique structural features.

Studies have shown that (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone interacts with various biological targets, particularly in the central nervous system. Its piperidine structure allows it to modulate receptor activities, potentially influencing dopamine and serotonin pathways. Further research is needed to elucidate its full interaction profile and mechanism of action .

Several compounds share structural similarities with (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone, including:

Compound NameMolecular FormulaKey Features
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanoneC17H17ClNO2C_{17}H_{17}ClNO_2Contains pyrrolidine instead of piperidine; potential different biological activity.
(3-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanoneC22H26ClN3OC_{22}H_{26}ClN_3OIncorporates piperazine; may exhibit different pharmacological properties.
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanoneC16H15ClO2C_{16}H_{15}ClO_2Similar chlorophenyl structure but lacks the piperidine moiety; different applications in pharmaceuticals.

The uniqueness of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone lies in its specific combination of functional groups that may provide distinct pharmacological profiles compared to these similar compounds.

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Dates

Last modified: 08-16-2023

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